Welcome to the BenchChem Online Store!
molecular formula C11H7ClFNO2 B3058428 4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenol CAS No. 89402-40-4

4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenol

Cat. No. B3058428
M. Wt: 239.63 g/mol
InChI Key: QRDGJZIEMNJEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
USRE033478

Procedure details

A solution of NaOH (1.76 g, 0.044 mol) in a few ml of water was added to hydroquinone (4.86 g, 0.040 mol) in 250 ml DMSO. The mixture was stirred under nitrogen for 20 minutes. 5-Chloro-2,3-difluoropyridine (6.0 g, 0.040 mol) was added. The reaction mixture was heated at 60°-70° C. for 3 hours, then poured over ice. Aqueous NaOH was added to pH 12 and the solid diether side-product was filtered off. The filtrate was acidified, extracted with ether, treated with Norite adsorbent, and the solvent was removed by rotary evaporation to give a yellow oil which solidified on standing and was purified by high pressure liquid chromatography (HPLC) (80% hexane/20% ethyl acetate) to give a white solid (2.5 g, 26% yield, m.p. 90°-92° C.).
Name
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
26%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O.[C:4]1([CH:11]=[CH:10][C:8]([OH:9])=[CH:7][CH:6]=1)[OH:5].[Cl:12][C:13]1[CH:14]=[C:15]([F:20])[C:16](F)=[N:17][CH:18]=1>CS(C)=O>[Cl:12][C:13]1[CH:14]=[C:15]([F:20])[C:16]([O:5][C:4]2[CH:11]=[CH:10][C:8]([OH:9])=[CH:7][CH:6]=2)=[N:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
4.86 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 60°-70° C. for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
poured over ice
FILTRATION
Type
FILTRATION
Details
the solid diether side-product was filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
ADDITION
Type
ADDITION
Details
treated with Norite adsorbent
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by high pressure liquid chromatography (HPLC) (80% hexane/20% ethyl acetate)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)OC1=CC=C(C=C1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.